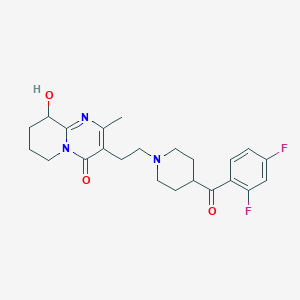
(3R,4S,5R,6R)-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-((((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a complex carbohydrate derivative with the molecular formula C52H70O35 and a molecular weight of 1255.09 g/mol This compound is characterized by its multiple acetyl groups, which are attached to the glucopyranosyl and maltotriose units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate typically involves the acetylation of glucopyranosylmaltotriose. The process begins with the preparation of glucopyranosylmaltotriose, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranosylmaltotriose.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in deacetylated derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glucopyranosylmaltotriose.
Oxidation: Carboxylic acids.
Reduction: Deacetylated glucopyranosylmaltotriose.
Applications De Recherche Scientifique
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and acetylation reactions.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with specific molecular targets and pathways. The acetyl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes. The compound can inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-alpha-D-Glucopyranosylmaltotriose: The parent compound without acetylation.
Maltotetraose: A similar oligosaccharide with four glucose units.
Cellotetraose: Another oligosaccharide with a different linkage pattern.
Uniqueness
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is unique due to its extensive acetylation, which imparts distinct chemical and physical properties. This extensive acetylation enhances its stability and alters its reactivity compared to non-acetylated analogs. These unique properties make it valuable for specific research applications and industrial uses .
Propriétés
Formule moléculaire |
C52H70O35 |
|---|---|
Poids moléculaire |
1255.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-22(4)56)41(73-24(6)58)45(77-28(10)62)49(82-33)70-18-36-38(72-23(5)57)42(74-25(7)59)47(79-30(12)64)51(85-36)87-40-35(17-69-21(3)55)84-52(48(80-31(13)65)44(40)76-27(9)61)86-39-34(16-68-20(2)54)83-50(81-32(14)66)46(78-29(11)63)43(39)75-26(8)60/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49+,50?,51-,52-/m1/s1 |
Clé InChI |
PPMSNFJBECDVQQ-DWKJKVJSSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


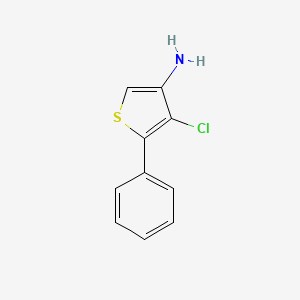

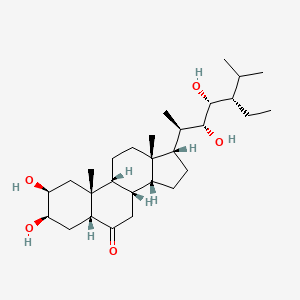
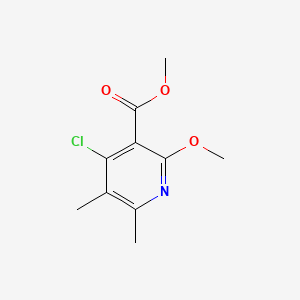
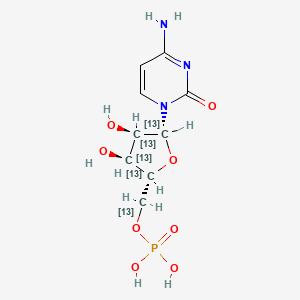
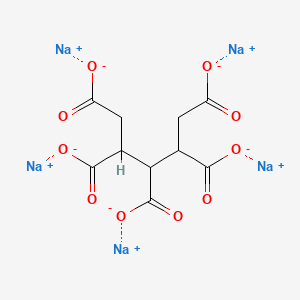

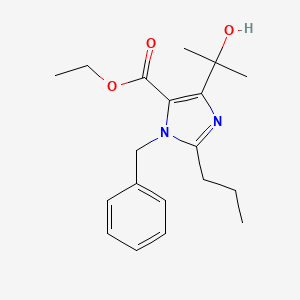

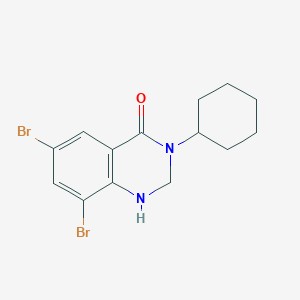
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)


